Carbol Fuchsin
Overview
Description
It is primarily used in bacterial staining procedures, particularly for identifying acid-fast bacteria such as Mycobacterium species . This compound has a strong affinity for the mycolic acids found in the cell membranes of these bacteria, making it an essential component in the Ziehl-Neelsen staining technique .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbol-fuchsin is prepared by dissolving basic fuchsin in a solution of phenol and ethanol. The typical preparation involves the following steps :
- Dissolve 25 grams of phenol crystals in 50 milliliters of ethanol.
- Mix well until the crystals are completely dissolved.
- Add 50 milliliters of distilled water if required.
- The mixture is then heated in a water bath set at 60°C to ensure complete dissolution.
Industrial Production Methods
In industrial settings, carbol-fuchsin is produced in larger quantities using similar methods but with more precise control over the reaction conditions to ensure consistency and quality. The solution is often filtered and sterilized to remove any impurities before being packaged for use in laboratories .
Chemical Reactions Analysis
Carbol-fuchsin undergoes several types of chemical reactions, including:
Oxidation: Carbol-fuchsin can be oxidized to form various derivatives, depending on the conditions and reagents used.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Carbol-fuchsin can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include hydrochloric acid, ethanol, and methylene blue. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Carbol-fuchsin has a wide range of applications in scientific research, including:
Chemistry: Used as a staining agent in various chemical analyses.
Biology: Essential for staining mycobacteria in microbiological studies.
Industry: Employed in the production of diagnostic kits and laboratory reagents.
Mechanism of Action
Carbol-fuchsin exerts its effects by penetrating the cell wall of acid-fast bacteria and binding to the mycolic acids present in their membranes. This binding is facilitated by the phenol component, which helps the dye penetrate the waxy cell wall. Once inside the cell, carbol-fuchsin forms a stable complex with the mycolic acids, making it resistant to decolorization by acid alcohol .
Comparison with Similar Compounds
Carbol-fuchsin is unique in its ability to stain acid-fast bacteria effectively. Similar compounds include:
Methylene blue: Used as a counterstain in the Ziehl-Neelsen staining technique.
Crystal violet: Another staining agent used in microbiology but not as effective for acid-fast bacteria.
Safranin: Commonly used in Gram staining but not suitable for acid-fast bacteria
Carbol-fuchsin stands out due to its strong affinity for mycolic acids and its effectiveness in staining acid-fast bacteria, making it indispensable in microbiological diagnostics .
Properties
IUPAC Name |
4-[(E)-(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3.ClH/c1-13-11-16(5-9-19(13)23)21(15-3-7-18(22)8-4-15)17-6-10-20(24)14(2)12-17;/h3-12,23H,22,24H2,1-2H3;1H/b21-16+,23-19?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLHRDBTVSZCBS-UVJJDBRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC(=C(C=C3)N)C)C=CC1=N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=C(\C2=CC=C(C=C2)N)/C3=CC(=C(C=C3)N)C)/C=CC1=N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
8052-17-3, 4197-24-4 | |
Record name | Carbol-Fuchsin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008052173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(4-amino-m-tolyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-o-toluidine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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